molecular formula C16H21ClFN3O2 B5373719 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide

2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide

Katalognummer B5373719
Molekulargewicht: 341.81 g/mol
InChI-Schlüssel: UKMGGZHJLJWBCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide, also known as CFTR corrector VX-809, is a small molecule drug that has been developed for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems of the body. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the transport of chloride ions across cell membranes. VX-809 is designed to correct the folding and trafficking defects of mutant CFTR proteins, thereby restoring their function and improving the symptoms of CF.

Wirkmechanismus

VX-809 works by binding to the mutant 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide protein and facilitating its correct folding and trafficking to the cell surface. This allows the protein to function properly as a chloride ion channel, which is essential for maintaining the fluid balance in the respiratory and digestive systems. VX-809 has been shown to increase the expression and stability of this compound on the cell surface, as well as enhance its chloride transport activity.
Biochemical and physiological effects:
The biochemical and physiological effects of VX-809 on this compound function have been extensively studied. In vitro studies have shown that VX-809 can increase the amount of functional this compound protein on the cell surface, as well as improve its chloride transport activity. In vivo studies in animal models have demonstrated that VX-809 can improve lung function, reduce inflammation, and increase survival rates. Clinical trials in CF patients have also shown improvements in lung function, sweat chloride levels, and quality of life.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using VX-809 in lab experiments include its specificity and potency for correcting mutant 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide proteins, as well as its well-characterized mechanism of action. VX-809 has been extensively studied in preclinical and clinical trials, and its efficacy and safety have been well established. However, the limitations of using VX-809 in lab experiments include its cost and availability, as well as the need for specialized equipment and techniques to synthesize and administer the drug.

Zukünftige Richtungen

There are several future directions for research on VX-809 and its potential applications in treating CF. These include:
1. Combination therapies: VX-809 has been shown to have synergistic effects with other 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide modulators, such as VX-661 and VX-445. Future studies could investigate the optimal combinations and dosages of these drugs for treating CF.
2. Long-term safety and efficacy: While clinical trials have shown promising results for VX-809, long-term studies are needed to evaluate its safety and efficacy over extended periods of time.
3. Patient stratification: CF is a heterogeneous disease with multiple mutations and phenotypes. Future studies could investigate the use of genetic and biomarker testing to identify patients who are most likely to benefit from VX-809 and other this compound modulators.
4. Novel this compound modulators: Despite the success of VX-809 and other this compound modulators, there is still a need for new drugs that can target other this compound mutations and improve the symptoms of CF.
Conclusion:
VX-809 is a small molecule drug that has been developed for the treatment of CF. It works by correcting the folding and trafficking defects of mutant this compound proteins, thereby restoring their function and improving the symptoms of CF. VX-809 has been extensively studied in preclinical and clinical trials, and its efficacy and safety have been well established. Future research on VX-809 and other this compound modulators could lead to improved therapies for CF patients.

Synthesemethoden

The synthesis of VX-809 involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The process is typically carried out under controlled conditions using specialized equipment and techniques. The exact details of the synthesis method are proprietary and not publicly available.

Wissenschaftliche Forschungsanwendungen

VX-809 has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating CF. In vitro studies have shown that VX-809 can rescue the function of several 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide mutants, including the F508del mutation, which is the most common cause of CF. In vivo studies in animal models have demonstrated that VX-809 can improve lung function, reduce inflammation, and increase survival rates. Clinical trials in CF patients have also shown promising results, with improvements in lung function, sweat chloride levels, and quality of life.

Eigenschaften

IUPAC Name

2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-ethyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClFN3O2/c1-3-20(2)15(22)9-14-16(23)19-7-8-21(14)10-11-12(17)5-4-6-13(11)18/h4-6,14H,3,7-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMGGZHJLJWBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)CC1C(=O)NCCN1CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.